

ATTO 565 Amine: An In-depth Technical Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **ATTO 565 amine**, a fluorescent dye widely utilized in super-resolution microscopy. ATTO 565, a rhodamine-based fluorophore, is distinguished by its exceptional photostability, high fluorescence quantum yield, and strong absorption, making it an ideal candidate for advanced imaging techniques such as STED, PALM, and dSTORM.^{[1][2][3]} This document details its core properties, experimental protocols for labeling, and its applications in cutting-edge microscopy.

Core Photophysical and Physicochemical Properties

ATTO 565 is characterized by its bright fluorescence and robust performance under the demanding conditions of super-resolution imaging.^{[4][5]} Its suitability for single-molecule detection and high-resolution microscopy is well-documented.^{[2][3]} The dye is moderately hydrophilic and is typically supplied as a mixture of two isomers with nearly identical spectral properties.^{[1][2]}

Quantitative Data Summary

The key photophysical and physicochemical properties of ATTO 565 are summarized in the tables below for easy reference and comparison.

Photophysical Property	Value
Excitation Maximum (λ_{ex})	564 nm[1][6]
Emission Maximum (λ_{em})	590 nm[1][6]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹ [6][7]
Fluorescence Quantum Yield (Φ)	0.90[6][7]
Fluorescence Lifetime (τ)	4.0 ns[1][6]

Physicochemical Property	Description
Solubility	Soluble in DMF and DMSO; low water solubility[6]
Reactivity	Amine-reactive derivatives (e.g., NHS ester) react with primary and secondary amines at pH 8.0-9.0[6][8]
Storage	Store at -20°C, protected from light and moisture[6]

Experimental Protocols

Precise and effective labeling of target biomolecules is critical for successful super-resolution imaging. Below are detailed methodologies for protein labeling using ATTO 565 NHS ester, the most common derivative for targeting primary amines on proteins.

Protein Labeling with ATTO 565 NHS Ester

This protocol outlines the general procedure for conjugating ATTO 565 NHS ester to a protein of interest, such as an antibody.

Materials:

- Protein to be labeled (e.g., antibody) at a concentration >2 mg/mL[2][9]
- Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]
- ATTO 565 NHS ester[9]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2][6]
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[2][10]
- Phosphate-buffered saline (PBS) for equilibration and elution[2]

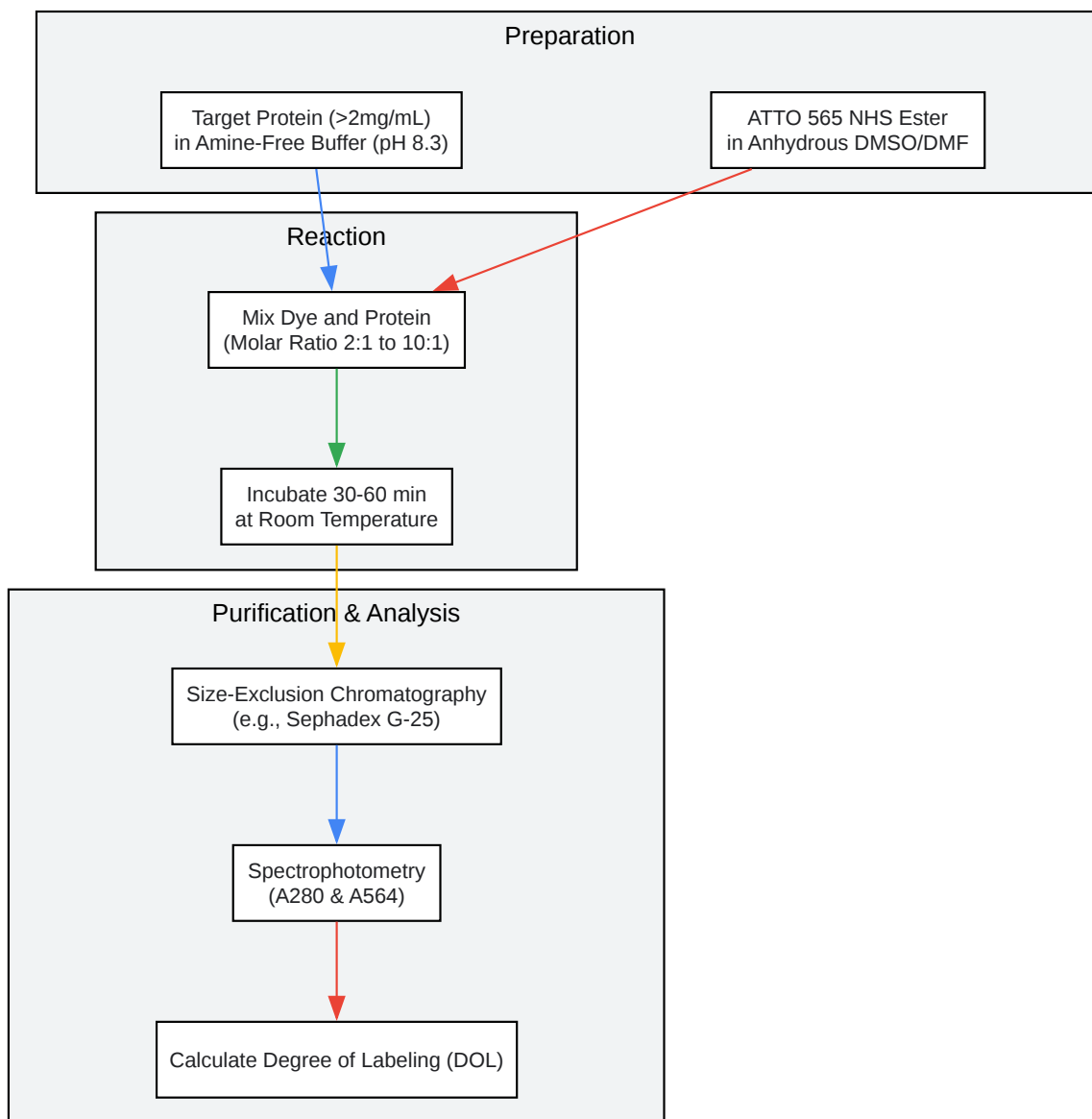
Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of at least 2 mg/mL.[2] Lower concentrations can reduce labeling efficiency.[9]
 - Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with the reaction buffer. [2][8]
- Dye Preparation:
 - Immediately before use, prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF or DMSO at a concentration of 1-2 mg/mL.[2][9]
- Conjugation Reaction:
 - The optimal molar excess of dye to protein depends on the specific protein and may require optimization. A starting point of a 2:1 to 10:1 molar ratio is recommended.[9]
 - Add the calculated amount of the dye stock solution to the protein solution while gently stirring.
 - Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[2][9]

- Purification:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]
 - The first colored band to elute from the column is the fluorescently labeled protein conjugate.[6]
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (protein) and 564 nm (ATTO 565 dye).
 - The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. A correction factor ($CF_{280} = \epsilon_{280} / \epsilon_{max}$) of 0.12 is used for ATTO 565.[1][11]

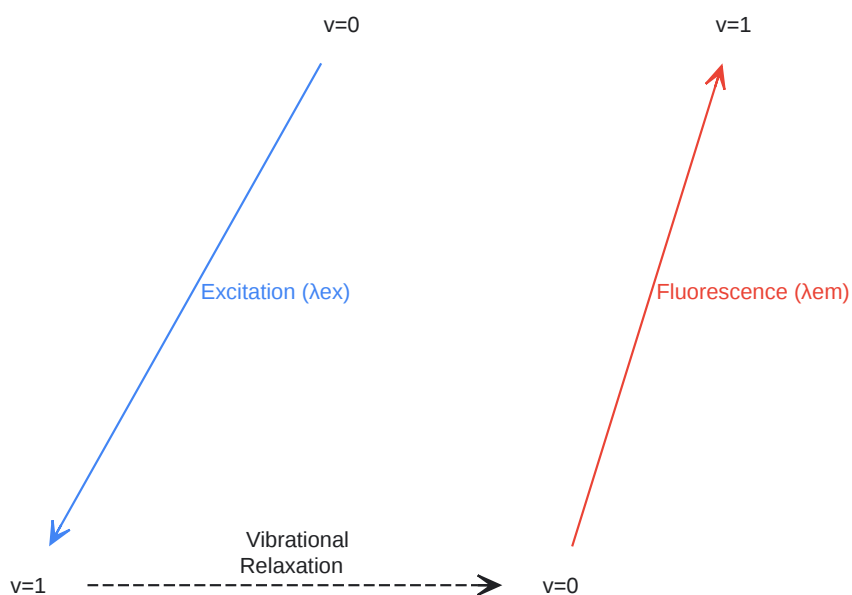
Mandatory Visualizations

The following diagrams illustrate key processes and principles related to the use of ATTO 565 in fluorescence microscopy.



[Click to download full resolution via product page](#)

Caption: Workflow for labeling a target protein with ATTO 565 NHS ester.

S_1 (Excited Singlet State) S_0 (Ground State)

[Click to download full resolution via product page](#)

Caption: Jablonski diagram illustrating fluorophore excitation and emission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ATTO 565 amine, 1mg | Products | Leica Microsystems [[leica-microsystems.com](https://www.leica-microsystems.com)]
- 2. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 4. The ATTO 565 Dye and Its Applications in Microscopy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 6. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 7. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- To cite this document: BenchChem. [ATTO 565 Amine: An In-depth Technical Guide for Super-Resolution Microscopy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15136913/docs#atto-565-amine-an-in-depth-technical-guide-for-super-resolution-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)